molecular formula C16H22FN3O3 B2486456 Ethyl ((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)carbamate CAS No. 1234807-45-4

Ethyl ((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)carbamate

Cat. No. B2486456
CAS RN: 1234807-45-4
M. Wt: 323.368
InChI Key: RKLJALMCAUHRTQ-UHFFFAOYSA-N
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Description

The compound is a carbamate derivative, which is an organic compound derived from carbamic acid. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds . The presence of a fluorophenyl group suggests that the compound could have interesting biological activities, as fluorine is often used in drug design to modulate properties like bioavailability and metabolic stability .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a carbamate group, and a fluorophenyl group. The exact three-dimensional structure would depend on the specific stereochemistry at the various chiral centers in the molecule .


Chemical Reactions Analysis

Carbamates are generally stable compounds, but they can be hydrolyzed back into their component alcohols and isocyanates under acidic or basic conditions . The piperidine ring is also quite stable, but it can participate in various reactions depending on the substitution pattern .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of a fluorine atom could increase its lipophilicity, potentially improving its ability to cross biological membranes .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl ((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)carbamate is involved in various chemical synthesis processes and has different chemical properties depending on its derivatives and synthesis methods:

  • Synthesis of Carbamate Derivatives :

    • The compound is involved in the synthesis of carbamate derivatives of coumarin and chromene. These derivatives are formed through condensation processes involving methyl (3-hydroxyphenyl)carbamate with various agents, showcasing the compound's versatility in forming chromen derivatives (Velikorodov & Imasheva, 2008).
  • Biological Activity and Inhibition Properties :

    • Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, synthesized from aryl thioamides, have shown significant in vitro activity against Mycobacterium smegmatis and Mycobacterium tuberculosis. Notably, a specific derivative, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, demonstrated promising activity with notable inhibition rates and minimal cytotoxicity (Jeankumar et al., 2013).
  • Derivative Synthesis and Biological Evaluation :

    • Novel piperidin-4-one oxime carbamates were synthesized and evaluated for antimicrobial activity. One derivative, in particular, showed outstanding antimicrobial effectiveness, highlighting the potential of this compound derivatives in developing new antimicrobial agents (Sivakumar et al., 2017).
  • Crystal Structure Analysis :

    • The compound has been used in crystal structure analysis to understand the conformation and structural properties of various derivatives. Studies like the one on 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid provide insights into the conformation of molecular structures and their dihedral angles, contributing to a deeper understanding of the compound's structural chemistry (Faizi et al., 2016).
  • Herbicidal and Growth Regulatory Activities :

    • Derivatives of this compound, such as aryl(thio)carbamoyl derivatives of piperazines, have been synthesized and evaluated for herbicidal and plant growth regulatory activities, demonstrating significant potential in agricultural applications (Stoilkova et al., 2014).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many drugs that contain a piperidine ring work by interacting with receptors in the nervous system .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. In general, care should be taken when handling any new chemical compound until its toxicity profile has been fully assessed .

Future Directions

Future research could involve synthesizing this compound and testing its biological activity. If it shows promising activity, further studies could be done to optimize its structure and improve its pharmacokinetic properties .

properties

IUPAC Name

ethyl N-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O3/c1-2-23-16(22)18-11-12-7-9-20(10-8-12)15(21)19-14-5-3-13(17)4-6-14/h3-6,12H,2,7-11H2,1H3,(H,18,22)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLJALMCAUHRTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC1CCN(CC1)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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